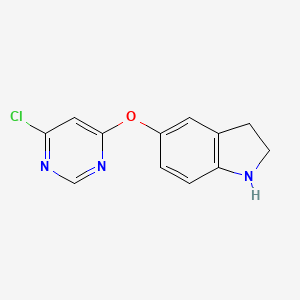
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized starting from 4,6-dichloropyrimidine.
Coupling with Indole: The pyrimidine derivative is then coupled with an indole moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrimidine derivatives, while oxidation and reduction can lead to modified indole structures.
Applications De Recherche Scientifique
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of the target compound, known for its reactivity with nucleophiles.
4-Amino-6-chloropyrimidine:
Uniqueness
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole is unique due to the combination of the pyrimidine and indole moieties, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored biological activities.
Propriétés
Formule moléculaire |
C12H10ClN3O |
|---|---|
Poids moléculaire |
247.68 g/mol |
Nom IUPAC |
5-(6-chloropyrimidin-4-yl)oxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H10ClN3O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-2,5-7,14H,3-4H2 |
Clé InChI |
PNWKSVBKVFXDDC-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=C(C=C2)OC3=CC(=NC=N3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
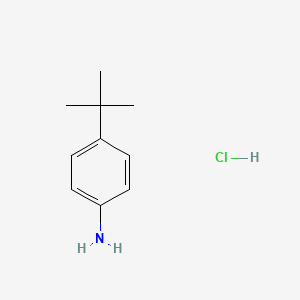
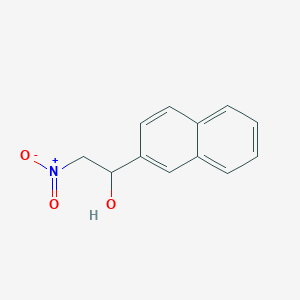
![2-[(2-Chloro-4-nitrophenoxy)methyl]benzonitrile](/img/structure/B8425472.png)
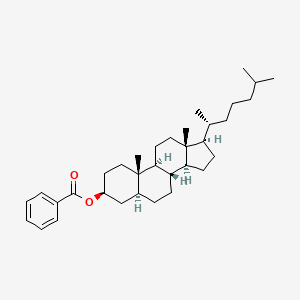
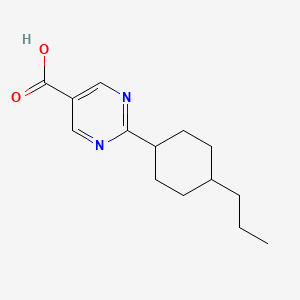
![tert-butyl N-[[4-(hydrazinecarbonyl)phenyl]methyl]-N-methyl-carbamate](/img/structure/B8425481.png)
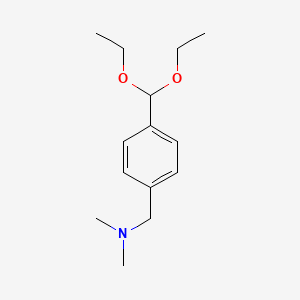
![5-Hydroxy-2-[(4-methylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B8425485.png)
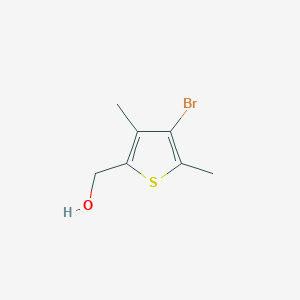
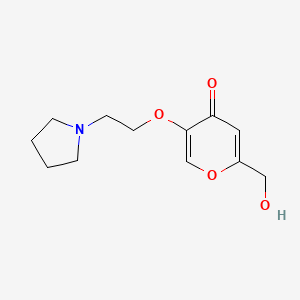
![4-[Methyl(propan-2-yl)amino]but-2-enoic acid](/img/structure/B8425503.png)
![[3-(4-Chlorophenyl)-[1,2,4]thiadiazol-5-yl]-methanol](/img/structure/B8425508.png)
![3-Fluoro-4-[(oxolan-3-yl)carbonyl]pyridine](/img/structure/B8425522.png)
![2,6-dichloro-N-[4-(4,6-dimethylpyrimidin-2-yl-sulfamoyl)-phenyl]-benzamide](/img/structure/B8425529.png)
